Superior Kinetic Stability: Ethyl 3-Phenylglycidate Exhibits 7.2 kJ/mol Higher Activation Energy for Gas-Phase Elimination than Methyl-Substituted Analog
Ethyl 3-phenylglycidate demonstrates significantly higher thermal stability compared to its methyl-substituted analog, ethyl 3-methyl-3-phenylglycidate. Under homogeneous, unimolecular gas-phase elimination conditions over a temperature range of 350.2–399.7°C, the activation energy for ethyl 3-phenylglycidate is 190.1 ± 5.8 kJ/mol, which is 7.2 kJ/mol higher than the 182.9 ± 2.4 kJ/mol required for ethyl 3-methyl-3-phenylglycidate [1].
| Evidence Dimension | Gas-phase elimination activation energy (Ea) |
|---|---|
| Target Compound Data | 190.1 ± 5.8 kJ/mol |
| Comparator Or Baseline | Ethyl 3-methyl-3-phenylglycidate: 182.9 ± 2.4 kJ/mol |
| Quantified Difference | 7.2 kJ/mol higher Ea |
| Conditions | Static reaction system; 350.2–399.7°C; 16.5–107 Torr pressure |
Why This Matters
Higher activation energy indicates greater thermal stability, reducing decomposition risk during high-temperature processing or storage, which is a critical parameter for bulk chemical procurement and reaction design.
- [1] Chuchani, G., et al. Kinetics and mechanisms of elimination of ethyl 3-phenyl and ethyl 3-methyl-3-phenyl glycidates in the gas phase. International Journal of Chemical Kinetics, 2004, 36(5), 273-279. View Source
